1-Phenylethyl acetoacetate
Overview
Description
1-Phenylethyl acetoacetate is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.2378 . The IUPAC name for this compound is 1-Phenylethyl 3-oxobutanoate .
Synthesis Analysis
The synthesis of 1-Phenylethyl acetoacetate can be achieved through enzymatic reactions. The reaction conditions involve the use of rhizopus niveus lipase, Pseudomonas sp. lipoprotein lipase, Candida antarctica lipase B immobilized on acrylic resin, and Carica papaya protease in toluene at 40 degrees Celsius for 48 hours .Molecular Structure Analysis
The molecular structure of 1-Phenylethyl acetoacetate consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 1-Phenylethyl acetoacetate are complex and involve multiple steps. These include the formation of an enolate, SN2 reactions of the enolate with alkyl halides, and decarboxylation .Physical And Chemical Properties Analysis
1-Phenylethyl acetoacetate has a molecular weight of 206.2378 . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Enzymatic Resolution and Synthesis
- 1-Phenylethyl acetoacetate is used in the enzymatic resolution of secondary alcohols and acetoacetates, employing lipases and diketene in organic media for selective catalysis (Suginaka, Hayashi, & Yamamoto, 1996). This approach is also applicable to various other compounds, demonstrating its versatility in chemical synthesis.
Catalysis in Organic Synthesis
- The compound plays a role in the one-pot synthesis of R-1-phenylethyl acetate, starting from hydrogenation of acetophenone and subsequent acylation, using a metal-supported catalyst and an immobilized lipase (Mäki-Arvela et al., 2009). This demonstrates its use in complex chemical reactions involving multiple steps and catalysts.
Natural Occurrence and Identification
- 1-Phenylethyl acetoacetate has been identified in natural sources such as clove buds and clove essential oil, confirming its presence in nature and potential for use in natural product synthesis (Gassenmeier et al., 2017).
Biocatalysis Using Deep-Sea Bacteria
- Enzymatic resolution of (±)-1-phenylethyl acetate is achieved using extracellular proteases from deep-sea bacterium Bacillus sp. DL-2, yielding optically pure enantiomers of phenylethanol and its ester derivative (Dong et al., 2019). This highlights the role of 1-Phenylethyl acetoacetate in biotechnological applications and enantiomer separation.
Synthesis of Luminescent Materials
- In the synthesis of graphene oxide/rare-earth complex hybrid luminescent materials, 1-Phenylethyl acetoacetate serves as a ligand for Eu3+ ions, indicating its utility in the development of advanced materials with potential applications in medicine and technology (Zhao et al., 2016).
Chemiluminescence Studies
- The thermolysis of 1-phenylethylperoxyacetate, a related compound, has been studied for its
Flavor and Fragrance Industry Applications
- 1-Phenylethyl acetoacetate is involved in the enzymatic synthesis of flavor esters such as 2-phenylethyl acetate, widely used in perfumes, cosmetics, and food products. The enzymatic process offers a more sustainable and safe pathway for producing these compounds (Bayout et al., 2020).
Oxidative Free-Radical Cyclizations
- The compound is used in manganese(III)-based oxidative free-radical cyclizations, a process important in synthetic organic chemistry for the formation of complex molecular structures (Snider & Zhang, 1992).
properties
IUPAC Name |
1-phenylethyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)8-12(14)15-10(2)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBJXOIVIOYPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885807 | |
Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethyl acetoacetate | |
CAS RN |
40552-84-9 | |
Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40552-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040552849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxo-, 1-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.